Corchoionoside C

Description

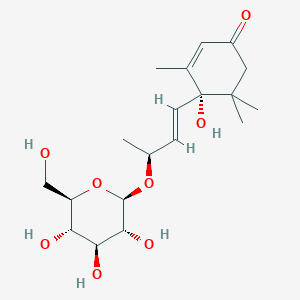

structure given in first source; from leaves of Corchorus olitorius

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYRVCGNMNAFEK-PUVRWCMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316706 | |

| Record name | Corchoionoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185414-25-9 | |

| Record name | Corchoionoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185414-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corchoionoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185414259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corchoionoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural sources of Corchoionoside C

An In-depth Technical Guide to the Natural Sources of Corchoionoside C

Introduction

This compound is a naturally occurring ionone glucoside, a class of C13-norisoprenoid compounds.[1] It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] Specifically, this compound has demonstrated strong scavenging activities against DPPH radicals and the ability to inhibit histamine release induced by antigen-antibody reactions, suggesting its potential in addressing allergic responses.[1][3] This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and insights into its biological activities for researchers, scientists, and drug development professionals.

Natural Occurrences of this compound

This compound has been isolated from a variety of plant species across different families. The primary sources identified in the literature are detailed below. The leaves are a common source for the isolation of this compound.

| Plant Species | Family | Plant Part | Reference |

| Corchorus olitorius L. | Tiliaceae | Leaves | [1][3] |

| Peperomia obtusifolia | Piperaceae | Leaves and Stems | [1] |

| Cibotium barometz | Cibotiaceae | - | [1] |

| Sonchus erzincanicus | Asteraceae | Aerial Parts | [1] |

| Camellia amplexicaulis | Theaceae | - | [4] |

| Anoectochilus formosanus | Orchidaceae | - | [4] |

| Brassica rapa | Brassicaceae | - | [5] |

| Glehnia littoralis | Apiaceae | - | [5] |

| Kandelia candel | Rhizophoraceae | - | [5] |

| Oldenlandia umbellata | Rubiaceae | - | [5] |

Isolation and Purification Protocols

The extraction and purification of this compound from plant sources typically involve multi-step solvent extraction and chromatographic techniques. The general workflow is designed to separate the compound from a complex mixture of plant metabolites.

General Experimental Workflow

The isolation process begins with the extraction from dried and powdered plant material, followed by fractionation and a series of chromatographic separations to yield the pure compound.

Detailed Methodologies

-

Extraction: The air-dried and powdered plant material (e.g., leaves of Corchorus olitorius) is typically extracted with a 70% alcohol solution, such as ethanol or methanol.[1] This process is often performed at room temperature over an extended period or under reflux to ensure exhaustive extraction of the secondary metabolites.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions containing this compound are subjected to various column chromatography techniques for further separation.[1]

-

Silica Gel Chromatography: This is a common initial step to separate major compound classes.

-

Sephadex LH-20 Chromatography: This technique is used for the separation of natural products, particularly to remove pigments and other polymeric materials.[1]

-

-

Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column.[1] This step yields the compound in a highly pure form suitable for structural elucidation and biological assays.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H-NMR, ¹³C-NMR) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the connectivity of atoms and the overall structure of the molecule.[1]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and elemental composition of the compound.[1]

-

Chemical and Physicochemical Evidence: The absolute stereostructure can be confirmed through methods like the modified Mosher's method and by comparing spectral data with known related compounds.[3]

Biological Activity: Inhibition of Histamine Release

This compound, along with its related compounds Corchoionosides A and B, has been shown to inhibit the release of histamine from rat peritoneal exudate cells following an antigen-antibody reaction.[1][3] This anti-allergic activity is a key area of interest for its therapeutic potential.

In addition to its anti-histaminic effects, this compound exhibits antioxidant properties by scavenging free radicals and shows weak antifungal activity.[1] These diverse biological activities make it a compound of significant interest for further pharmacological investigation.

References

- 1. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. chembk.com [chembk.com]

- 3. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]

- 4. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

Corchoionoside C: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Corchoionoside C, a naturally occurring ionone glucoside. It details the discovery and origin of this compound, its physicochemical properties, and its known biological activities, with a focus on its potential as a histamine release inhibitor and antioxidant. This document includes detailed experimental protocols for its isolation and characterization, quantitative data on its biological efficacy, and visual representations of its biosynthetic pathway and mechanism of action.

Introduction

This compound is a sesquiterpenoid glycoside that has garnered interest due to its potential pharmacological activities. First discovered in the leaves of Corchorus olitorius L., a plant commonly known as jute mallow or "Moroheiya", this compound has since been identified in a variety of other plant species.[1][2] Its primary reported biological function is the inhibition of histamine release, suggesting its potential application in the management of allergic reactions.[1][3][4][5] Additionally, this compound has demonstrated antioxidant and weak antifungal properties. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Origin

This compound was first isolated and characterized in 1997 by a team of researchers led by Masayuki Yoshikawa from the leaves of Vietnamese Corchorus olitorius L. (family Tiliaceae).[1] This discovery was part of a broader investigation into the bioactive constituents of "Moroheiya," a popular vegetable in Japan and other parts of the world.

Since its initial discovery, this compound has been identified in several other plant species, highlighting its distribution in the plant kingdom.

Table 1: Natural Sources of this compound

| Plant Species | Family |

| Corchorus olitorius | Tiliaceae |

| Cibotium barometz | Dicksoniaceae |

| Capparis spinosa | Capparaceae |

| Camellia amplexicaulis | Theaceae |

| Anoectochilus formosanus | Orchidaceae |

| Brassica rapa | Brassicaceae |

| Glehnia littoralis | Apiaceae |

| Kandelia candel | Rhizophoraceae |

| Oldenlandia umbellata | Rubiaceae |

Physicochemical Properties

This compound is an ionone glucoside with the chemical formula C₁₉H₃₀O₈ and a molecular weight of 386.44 g/mol .[6] It is described as a white, amorphous powder. It is insoluble in water but shows solubility in organic solvents such as methanol, ethanol, pyridine, and dimethyl sulfoxide (DMSO).

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₀O₈ |

| Molecular Weight | 386.44 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in Methanol, Ethanol, Pyridine, DMSO; Insoluble in Water |

| CAS Number | 185414-25-9 |

Experimental Protocols

Isolation and Purification of this compound from Corchorus olitorius Leaves

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound and other constituents from Corchorus olitorius.

dot

Caption: General workflow for the isolation and purification of this compound.

-

Extraction:

-

Air-dried and powdered leaves of Corchorus olitorius (e.g., 150 g) are defatted by maceration in hexane for 24 hours.[7][8][9]

-

The defatted plant material is then extracted with 85% aqueous methanol using a Soxhlet apparatus for 24 hours.[7][8][9]

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a dry residue.

-

-

Solvent Partitioning:

-

The dried extract is suspended in distilled water.

-

This aqueous suspension is then partitioned with ethyl acetate in a separatory funnel to separate compounds based on polarity. The more polar glycosides, including this compound, are expected to remain in the aqueous layer.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated aqueous fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of chloroform and methanol, with increasing methanol concentrations, to separate different classes of compounds.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These one-dimensional NMR techniques provide information about the proton and carbon environments within the molecule, respectively.

-

2D-NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the complete structure.[10]

-

-

The absolute stereostructure of this compound was established through chemical and physicochemical evidence, including the application of the modified Mosher's method and circular dichroism (CD) helicity rules.[1][11]

Histamine Release Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of this compound on antigen-antibody-induced histamine release from rat peritoneal mast cells.

-

Mast Cell Collection: Peritoneal mast cells are collected from rats by peritoneal lavage with a suitable buffer.

-

Cell Preparation: The collected cells are washed and suspended in a buffered salt solution.

-

Incubation with Inhibitor: Aliquots of the mast cell suspension are pre-incubated with varying concentrations of this compound or a control vehicle for a defined period (e.g., 20 minutes) at 37°C.

-

Induction of Histamine Release: Histamine release is induced by adding an anti-IgE antibody, which cross-links the FcεRI receptors on the mast cell surface, mimicking an allergic reaction.

-

Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured, often using a fluorometric assay or HPLC.

-

Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that of the control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined.

Biological Activities and Quantitative Data

Inhibition of Histamine Release

This compound is a known inhibitor of histamine release from mast cells triggered by the antigen-antibody reaction.[1][3][4][5] This activity suggests its potential as an anti-allergic agent. The specific IC₅₀ value from the original discovery by Yoshikawa et al. is not available in the accessed literature, but their work demonstrated a significant inhibitory effect.

Table 3: Biological Activities of this compound

| Biological Activity | Assay | Results |

| Histamine Release Inhibition | Antigen-antibody induced release from rat peritoneal mast cells | Inhibitory activity demonstrated. Specific IC₅₀ value from the original study is not publicly available. |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Exhibits antioxidant properties. A specific IC₅₀ value for the pure compound is not widely reported. |

| Antifungal Activity | Not specified | Weak activity reported. |

Antioxidant Activity

This compound has been reported to possess antioxidant properties, demonstrating scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. Quantitative data for the pure compound is limited in the available literature, with most studies focusing on the antioxidant capacity of crude extracts of Corchorus olitorius. The antioxidant activity of these extracts is often attributed to a combination of phenolic compounds and other constituents, including this compound.

Biosynthesis and Signaling Pathways

General Biosynthesis of Ionone Glucosides

This compound belongs to the family of ionone glucosides, which are C₁₃-apocarotenoids. Their biosynthesis originates from the cleavage of carotenoids, such as β-carotene, by enzymes known as carotenoid cleavage dioxygenases (CCDs). The resulting ionone aglycone is then glycosylated to form the final glucoside.

dot

Caption: General biosynthetic pathway of ionone glucosides like this compound.

Inhibition of IgE-Mediated Histamine Release

The inhibitory effect of this compound on histamine release is related to the signaling cascade initiated by the cross-linking of IgE-bound high-affinity IgE receptors (FcεRI) on the surface of mast cells. While the precise molecular target of this compound within this pathway has not been elucidated, it is known to interfere with this process, leading to a reduction in mast cell degranulation and the subsequent release of histamine and other inflammatory mediators.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. histamine release induced: Topics by Science.gov [science.gov]

- 5. inhibits histamine release: Topics by Science.gov [science.gov]

- 6. zenodo.org [zenodo.org]

- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

The Unveiling of Corchoionoside C Biosynthesis: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthetic Pathway, Key Enzymatic Players, and Future Research Directions for a Promising Bioactive Compound

For Immediate Release

[CITY, STATE] – [Date] – Corchoionoside C, a naturally occurring ionone glucoside, has garnered significant attention within the scientific community for its potential therapeutic properties. Found in a variety of plant species, including Corchorus olitorius, Capparis spinosa, Camellia amplexicaulis, and Anoectochilus formosanus, this diterpene glycoside exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, offering valuable insights for researchers, scientists, and drug development professionals.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the fundamental building blocks of terpenoid synthesis and culminates in a highly specific glycosylated ionone. While the complete pathway has yet to be fully elucidated in a single study, a putative pathway can be constructed based on established knowledge of carotenoid and terpenoid glycoside biosynthesis in plants.

The journey to this compound commences with the Methylerythritol 4-Phosphate (MEP) pathway, which is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), within the plant's plastids. These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor to all diterpenoids and carotenoids.

From GGPP, the pathway proceeds through the formation of carotenoids, such as β-carotene. The key step in the formation of the ionone aglycone is the oxidative cleavage of these carotenoids. This reaction is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs) . Specifically, CCD1 and CCD4 are known to cleave carotenoids to produce various apocarotenoids, including ionones.

Following the formation of the basic ionone skeleton, a series of modifications, including hydroxylation and glycosylation, are necessary to yield this compound. The hydroxylation steps are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) , a diverse family of enzymes known for their role in the functionalization of terpenoid backbones. The final and crucial step is the attachment of a glucose moiety to the hydroxylated ionone aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which utilize UDP-glucose as the sugar donor.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information on enzyme kinetics, precursor concentrations, and product yields for the specific enzymes involved in this pathway has not yet been published. The following table structure is provided as a template for future research to populate as data becomes available.

| Enzyme Class | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) | Optimal pH | Optimal Temp. (°C) | Plant Source | Reference |

| Carotenoid Cleavage Dioxygenase (CCD) | β-carotene | Ionone Aglycone | N/A | N/A | N/A | N/A | N/A | in silico | |

| Cytochrome P450 (CYP450) | Ionone Aglycone | Hydroxylated Ionone | N/A | N/A | N/A | N/A | N/A | in silico | |

| UDP-Glycosyltransferase (UGT) | Hydroxylated Ionone, UDP-Glucose | This compound | N/A | N/A | N/A | N/A | N/A | in silico |

N/A: Not Available in the current literature.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the CCD, CYP450, and UGT enzymes involved in this compound biosynthesis from a source plant like Corchorus olitorius.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA will be extracted from young leaves of C. olitorius using a TRIzol-based method, followed by DNase treatment. First-strand cDNA will be synthesized using a reverse transcriptase kit with oligo(dT) primers.

-

Transcriptome Sequencing (RNA-Seq): The cDNA library will be sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis: The resulting sequence data will be assembled and annotated. Candidate genes for CCDs, CYP450s, and UGTs will be identified by homology searches (BLAST) against known terpenoid and glycoside biosynthesis genes from other plant species.

-

Gene Cloning: Full-length cDNA of candidate genes will be amplified by PCR using gene-specific primers and cloned into an appropriate expression vector (e.g., pET-28a for bacterial expression or pEAQ-HT for plant transient expression).

Heterologous Expression and Enzyme Characterization

Objective: To produce recombinant enzymes and characterize their function in vitro.

Methodology:

-

Protein Expression: The recombinant expression constructs will be transformed into a suitable host (e.g., E. coli BL21(DE3) or agroinfiltrated into Nicotiana benthamiana). Protein expression will be induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The expressed recombinant proteins (likely with a His-tag) will be purified from cell lysates using affinity chromatography (e.g., Ni-NTA resin). Protein purity will be assessed by SDS-PAGE.

-

Enzyme Assays:

-

CCD Assay: The purified recombinant CCD enzyme will be incubated with its putative carotenoid substrate (e.g., β-carotene). The reaction products will be extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to identify the resulting ionone.

-

CYP450 Assay: The purified recombinant CYP450 will be incubated with the ionone aglycone in the presence of a redox partner (e.g., NADPH-cytochrome P450 reductase). The reaction products will be analyzed by LC-MS to identify hydroxylated intermediates.

-

UGT Assay: The purified recombinant UGT enzyme will be incubated with the hydroxylated ionone intermediate and UDP-glucose. The formation of this compound will be monitored by HPLC or LC-MS.

-

-

Kinetic Analysis: Michaelis-Menten kinetics will be determined for each enzyme by varying the substrate concentration and measuring the initial reaction velocity. K_m and k_cat values will be calculated from Lineweaver-Burk or Hanes-Woolf plots.

Quantitative Analysis of Metabolites in Planta

Objective: To quantify the levels of this compound and its potential precursors in different tissues of the source plant.

Methodology:

-

Sample Preparation: Plant tissues (leaves, stems, roots) will be harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue will be ground to a fine powder.

-

Metabolite Extraction: A known weight of the powdered tissue will be extracted with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking. The extract will be centrifuged, and the supernatant will be filtered.

-

LC-MS/MS Analysis: The extracted metabolites will be separated and quantified using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A validated method using an external standard curve with a purified this compound standard will be used for absolute quantification. Multiple reaction monitoring (MRM) will be employed for sensitive and specific detection.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound holds immense potential for its sustainable production through metabolic engineering and synthetic biology approaches. Future research should focus on:

-

Definitive identification and characterization of all the enzymes involved in the pathway, from the initial carotenoid cleavage to the final glycosylation step.

-

Investigating the subcellular localization of the biosynthetic enzymes and the transport of intermediates between cellular compartments.

-

Uncovering the regulatory mechanisms that control the expression of the biosynthetic genes, including the role of transcription factors and the influence of environmental cues.

-

Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, for scalable production of this compound.

References

An In-depth Technical Guide to the Identification of Corchoionoside C ((6S,9S)-Roseoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corchoionoside C, also known as (6S,9S)-Roseoside, is a naturally occurring ionone glucoside found in a variety of plant species. This technical guide provides a comprehensive overview of the essential data and methodologies for the accurate identification and characterization of this compound. Detailed information on its chemical and physical properties, spectroscopic data including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a standardized isolation and purification protocol, and an exploration of its biological activities with a focus on its mechanism of action as a histamine release inhibitor are presented. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white, solid compound. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water.[1] Its chemical structure has been elucidated and its absolute configuration confirmed as (6S,9S) through spectroscopic analysis and X-ray crystallography.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₈ | [2] |

| Molecular Weight | 386.4 g/mol | [2] |

| CAS Number | 185414-25-9 | [2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in methanol, dichloromethane; Insoluble in water | [1] |

| Synonyms | (6S,9S)-Roseoside, Corchoioside C | [1] |

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 2.25 | d | 17.0 |

| 2.65 | d | 17.0 | |

| 4 | 5.88 | s | |

| 7 | 5.83 | dd | 15.8, 5.5 |

| 8 | 5.69 | dd | 15.8, 7.3 |

| 9 | 4.35 | m | |

| 10 | 1.25 | d | 6.4 |

| 11 | 1.05 | s | |

| 12 | 1.02 | s | |

| 13 | 1.93 | s | |

| 1' | 4.39 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.28 | m | |

| 5' | 3.25 | m | |

| 6'a | 3.86 | dd | 12.0, 2.2 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

Data extracted from Molecules 2010, 15(4), 2593-2599.

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 50.5 |

| 2 | 41.9 |

| 3 | 200.5 |

| 4 | 128.2 |

| 5 | 165.8 |

| 6 | 79.8 |

| 7 | 135.5 |

| 8 | 131.5 |

| 9 | 75.8 |

| 10 | 21.5 |

| 11 | 24.5 |

| 12 | 23.4 |

| 13 | 19.8 |

| 1' | 102.5 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.7 |

| 5' | 77.9 |

| 6' | 62.8 |

Data extracted from Molecules 2010, 15(4), 2593-2599.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): The exact mass of the protonated molecule [M+H]⁺ can be used to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides structural information. A proposed fragmentation pathway for this compound involves an initial loss of the glucose moiety followed by further fragmentation of the aglycone.

Table 3: ESI-MS/MS Fragmentation Data of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 387.19 [M+H]⁺ | 225.15 | C₆H₁₀O₅ (Glucose) | Aglycone |

| 385.18 [M-H]⁻ | 153.09 | C₁₃H₁₈O₃ (Aglycone fragmentation) | Further fragmented aglycone |

Data interpreted from ResearchGate diagram and general fragmentation patterns of ionone glycosides.[3]

Experimental Protocols

Isolation and Purification of this compound from Polygonum hydropiper

The following protocol is a synthesized methodology based on established procedures for the isolation of (6S,9S)-Roseoside.[1][4]

Experimental Workflow for Isolation and Purification

Methodology:

-

Extraction: Dried and powdered aerial parts of Polygonum hydropiper are macerated with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Selection: The n-butanol fraction, which typically contains the glycosidic compounds, is collected and concentrated.

-

Silica Gel Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Semi-preparative HPLC: Fractions enriched with this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a gradient elution system of acetonitrile (MeCN) and water.

-

Compound Identification: The purity and identity of the isolated compound are confirmed by NMR and MS analysis.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[1] A significant and well-documented activity is its ability to inhibit histamine release from mast cells.

Inhibition of Histamine Release

Proposed Mechanism of Action in Mast Cell Degranulation

The precise molecular mechanism by which this compound inhibits histamine release is still under investigation. However, based on the known signaling pathways of mast cell degranulation and the inhibitory effects of similar natural compounds, a plausible mechanism can be proposed. The antigen-induced aggregation of IgE bound to the high-affinity IgE receptor (FcεRI) on mast cells initiates a signaling cascade involving the phosphorylation of multiple downstream proteins, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent degranulation and histamine release. It is hypothesized that this compound may interfere with one or more steps in this pathway.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Potential Inhibition by this compound

This diagram illustrates the key steps in the IgE-mediated degranulation cascade. This compound may exert its inhibitory effect by:

-

Inhibiting early signaling events: It could potentially interfere with the activation of tyrosine kinases like Lyn and Syk, which are crucial for initiating the signaling cascade downstream of FcεRI cross-linking.

-

Blocking calcium influx: Many natural compounds with anti-allergic properties have been shown to inhibit the influx of extracellular calcium, a critical step for sustained mast cell activation and degranulation. This compound may act on ion channels responsible for calcium entry.

Further research is required to elucidate the precise molecular targets of this compound within this signaling pathway.

Conclusion

This compound ((6S,9S)-Roseoside) is a natural product with significant potential for further investigation in the fields of pharmacology and drug development. This guide provides a comprehensive summary of the key data and methodologies required for its unambiguous identification and characterization. The detailed spectroscopic data, along with the outlined isolation protocol, will aid researchers in obtaining and verifying pure samples of this compound. The exploration of its biological activity, particularly its role as a histamine release inhibitor, opens avenues for future studies to fully elucidate its mechanism of action and therapeutic potential.

References

Unveiling the Biological Potential of Corchoionoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Corchoionoside C, a naturally occurring ionone glucoside, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and antifungal properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes known signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Anti-inflammatory Activity: Inhibition of Histamine Release

A key biological activity of this compound is its ability to inhibit the release of histamine from mast cells, a critical event in the initiation and propagation of allergic and inflammatory responses.[1]

Quantitative Data: Histamine Release Inhibition

Studies have shown that this compound, along with its analogs Corchoionoside A and B, effectively inhibits the antigen-antibody reaction-induced release of histamine from rat peritoneal exudate cells.[1] While the precise IC50 value for this compound has not been detailed in readily available literature, the qualitative findings strongly suggest a potent anti-inflammatory effect.

Table 1: Summary of Anti-inflammatory Activity of this compound

| Biological Activity | Assay System | Inducer | Observed Effect | Quantitative Data | Reference |

| Histamine Release Inhibition | Rat Peritoneal Exudate Cells | Antigen-Antibody Reaction | Inhibition of histamine release | Data not available in abstract | [1] |

Experimental Protocol: Histamine Release Inhibition Assay

The following is a generalized protocol based on typical methods for measuring histamine release from rat peritoneal mast cells. The specific details from the original study by Yoshikawa et al. (1997) are pending acquisition of the full-text article.

Objective: To determine the inhibitory effect of this compound on antigen-induced histamine release from rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Tyrode's buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

Anti-dinitrophenyl (DNP)-As-IgE antibody

-

DNP-human serum albumin (HSA) (as antigen)

-

This compound

-

o-Phthalaldehyde (OPT)

-

Perchloric acid

-

Histamine standard

-

Spectrofluorometer

Procedure:

-

Mast Cell Collection: Peritoneal cells are collected from rats by peritoneal lavage with Tyrode's buffer. The cells are then purified to enrich the mast cell population.

-

Sensitization: The purified mast cells are sensitized by incubation with anti-DNP-As-IgE antibody.

-

Incubation with this compound: The sensitized mast cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Antigen Challenge: Histamine release is induced by challenging the cells with DNP-HSA.

-

Termination of Reaction: The reaction is stopped by centrifugation at a low temperature.

-

Histamine Quantification: The amount of histamine in the supernatant is determined by a fluorometric assay using OPT. The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that of the control (vehicle-treated) cells.

Diagram 1: Experimental Workflow for Histamine Release Assay

Caption: Workflow for the rat peritoneal mast cell histamine release assay.

Antioxidant and Antifungal Activities

This compound has also been reported to possess antioxidant and weak antifungal properties.

Quantitative Data: Antioxidant and Antifungal Activities

Specific quantitative data, such as IC50 values for antioxidant activity (e.g., DPPH radical scavenging) and Minimum Inhibitory Concentration (MIC) values for antifungal activity, are not yet available in the reviewed literature. The antifungal activity has been described as "weak" against Cladosporium cladosporioides and C. sphaerospermum.

Table 2: Summary of Antioxidant and Antifungal Activities of this compound

| Biological Activity | Assay System | Target Organisms | Observed Effect | Quantitative Data |

| Antioxidant Activity | DPPH radical scavenging | - | Scavenging activity | Data not available |

| Antifungal Activity | Not specified | Cladosporium cladosporioides, C. sphaerospermum | Weak inhibition of fungal growth | Data not available |

Experimental Protocols

Detailed experimental protocols for the antioxidant and antifungal assays specific to this compound are not currently available. However, standard methodologies for these assays are described below.

DPPH Radical Scavenging Assay (General Protocol):

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer

Procedure:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Antifungal Susceptibility Test - Broth Microdilution Method (General Protocol):

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific fungal strains.

Materials:

-

This compound

-

Fungal strains (Cladosporium cladosporioides, C. sphaerospermum)

-

Appropriate broth medium (e.g., Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

A serial dilution of this compound is prepared in the broth medium in a 96-well plate.

-

A standardized inoculum of the fungal suspension is added to each well.

-

The plate is incubated at an appropriate temperature for a specified period.

-

Fungal growth is assessed by measuring the optical density or by visual inspection.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not been elucidated in the available literature. Based on the known mechanisms of mast cell degranulation, it is plausible that this compound may interfere with intracellular signaling cascades that are initiated upon antigen binding to IgE-FcεRI complexes on the mast cell surface.

Diagram 2: Hypothetical Signaling Pathway for Mast Cell Degranulation

Caption: A simplified representation of the IgE-mediated mast cell degranulation pathway.

It is important to distinguish this compound from a similarly named compound, corchorusoside C, which is a cardenolide and has been studied for its anticancer activities involving the NF-κB pathway. There is currently no evidence to suggest that this compound acts through this pathway.

Conclusion and Future Directions

This compound presents as a promising natural compound with multifaceted biological activities, most notably its anti-inflammatory potential through the inhibition of histamine release. While its antioxidant and antifungal properties have been noted, they appear to be less pronounced.

To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Quantitative Analysis: Determination of IC50 values for histamine release inhibition and antioxidant activity, as well as MIC values for its antifungal effects.

-

Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound in mast cells to understand its anti-inflammatory mechanism at a molecular level.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of allergic and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for enhanced activity and improved pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals to build upon, highlighting both the known biological activities of this compound and the critical knowledge gaps that need to be addressed in future studies.

References

Potential Therapeutic Effects of Corchoionoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available scientific information on Corchoionoside C. It is important to note that research on this specific compound is limited, and this document reflects the preliminary nature of the existing data. Further in-depth studies are required to fully elucidate its therapeutic potential and mechanisms of action.

Introduction to this compound

This compound is a naturally occurring ionone glucoside, a class of secondary metabolites. It has been primarily isolated from the leaves of Corchorus olitorius L., commonly known as Moroheiya or Jute mallow.[1][2] This compound has also been identified in other plant species, including Camellia amplexicaulis and Anoectochilus formosanus.[3] Structurally, it is a diterpene glycoside.[4] Initial studies have suggested that this compound may possess several bioactive properties, including anti-inflammatory, antioxidant, and antifungal activities.[4][5]

Reported Biological Activities

Preliminary research indicates that this compound exhibits several potential therapeutic effects, as outlined below.

Inhibition of Histamine Release

One of the most cited activities of the extract containing this compound is the inhibition of histamine release. Specifically, Corchoionosides A, B, and C have been associated with the inhibition of histamine release from rat peritoneal exudate cells induced by an antigen-antibody reaction.[1][5] This suggests a potential role in modulating allergic and inflammatory responses where histamine is a key mediator.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, demonstrating strong scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[5] This activity suggests that this compound could potentially mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Antifungal Activity

There is also a mention of weak antifungal activity associated with this compound, although the specific fungal species and the extent of this activity are not well-documented in the available literature.[5]

Quantitative Data Summary

A significant gap in the current body of research is the lack of specific quantitative data for the biological activities of purified this compound. The available literature primarily describes these effects in qualitative terms.

| Biological Activity | Reported Effect | Model System | Quantitative Data (e.g., IC₅₀) | Reference |

| Histamine Release Inhibition | Inhibits histamine release induced by antigen-antibody reaction. | Rat peritoneal exudate cells | Not specified in available literature. | [1][5] |

| Antioxidant Activity | Strong scavenging activity against DPPH radicals. | DPPH radical scavenging assay | Not specified in available literature. | [5] |

| Antifungal Activity | Weak antifungal activity. | Not specified | Not specified in available literature. | [5] |

Experimental Protocols

Detailed experimental protocols for the bioassays of this compound are not extensively described in the literature. However, a generalized methodology for the key reported activity, the inhibition of histamine release, is provided below.

General Protocol: Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is a generalized representation of a common method used to assess the anti-allergic potential of compounds.

-

Mast Cell Isolation:

-

Peritoneal exudate cells are collected from rats (e.g., Wistar rats) by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution).

-

Mast cells are purified from the collected peritoneal cells, often by density gradient centrifugation using a medium like Percoll.

-

-

Sensitization of Mast Cells:

-

The purified mast cells are sensitized by incubation with an antigen-specific immunoglobulin E (IgE), such as anti-dinitrophenyl (DNP) IgE.

-

-

Compound Incubation:

-

The sensitized mast cells are pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period.

-

-

Induction of Histamine Release:

-

Histamine release is triggered by challenging the cells with the corresponding antigen (e.g., DNP-human serum albumin).

-

-

Quantification of Histamine Release:

-

The cell suspension is centrifuged to separate the supernatant from the cell pellet.

-

The histamine content in the supernatant is measured. This is often done using a fluorometric assay involving derivatization with o-phthalaldehyde (OPA).

-

Total histamine content is determined by lysing the cell pellet.

-

The percentage of histamine release inhibition is calculated by comparing the histamine released in the presence of this compound to that of the control group.

-

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Histamine Release Inhibition

The precise signaling pathway through which this compound may inhibit histamine release has not been elucidated. The following diagram illustrates a hypothetical mechanism where the compound could interfere with the IgE-mediated signaling cascade in mast cells.

Caption: Hypothetical inhibition of the mast cell degranulation pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and preliminary biological screening of a natural product like this compound.

Caption: General workflow for isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound presents as a compound of interest with potential anti-inflammatory and antioxidant properties. However, the existing research is still in a nascent stage. To advance the understanding of its therapeutic potential, future research should focus on:

-

Quantitative Bioassays: Performing dose-response studies to determine the IC₅₀ values of pure this compound in various biological assays.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases (e.g., allergic inflammation, oxidative stress-related disorders).

-

Broad-Spectrum Screening: Expanding the biological screening to assess its effects on other potential therapeutic areas, such as its reported anti-tumor and antibacterial activities.

A more rigorous and systematic investigation is essential to validate these preliminary findings and to determine if this compound can be a viable candidate for future drug development.

References

- 1. Medicinal foodstuffs. V. Moroheiya. (1): Absolute stereostructures of corchoionosides A, B, and C, histamine release inhibitors from the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]

- 3. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]

Corchoionoside C: A Technical Guide to Investigating its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionoside C is a naturally occurring diterpene glycoside compound that has been identified as having a range of potential biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor effects. Its chemical structure and purported therapeutic properties have positioned it as a compound of interest in the field of drug development and cosmetology. This technical guide provides an in-depth overview of the experimental protocols and signaling pathways relevant to characterizing the antioxidant properties of this compound, addressing the critical need for quantitative data and mechanistic understanding. While specific studies on the antioxidant mechanisms of this compound are not extensively available, this document outlines the established methodologies and conceptual frameworks for its evaluation.

Quantitative Analysis of Antioxidant Activity

A crucial step in characterizing any potential antioxidant is the quantitative assessment of its ability to neutralize free radicals. Standard in vitro assays provide a baseline for this activity. The following table summarizes key quantitative parameters that should be determined for this compound.

| Antioxidant Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | IC50 (µg/mL or µM) | Data Not Available | Compound-specific |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | IC50 (µg/mL or µM) or TEAC (Trolox Equivalent Antioxidant Capacity) | Data Not Available | Compound-specific |

| Cellular Antioxidant Activity (CAA) Assay | CAA value (µmol QE/100 µmol) | Data Not Available | Compound-specific |

IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: The concentration of a standard antioxidant (Trolox) that produces the same antioxidant capacity as the tested compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific investigation of this compound's antioxidant properties.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid) in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the sample solutions.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Methodology:

-

Generation of ABTS•+: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Trolox) in the buffer.

-

Reaction Mixture: Add a small volume of the sample solutions to a fixed volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

-

IC50 or TEAC Determination: Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway: Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many natural antioxidants exert their effects by activating the Nrf2 pathway.

A Technical Guide to Corchoionoside C (CAS: 185414-25-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Corchoionoside C, a natural compound with demonstrated biological activities. It is intended to serve as a resource for professionals in research and drug development, consolidating key data on its properties, biological sources, activities, and relevant experimental methodologies.

Introduction

This compound (CAS Number: 185414-25-9) is a naturally occurring glycoside that has garnered scientific interest for its potential therapeutic applications.[1][2] Structurally, it has been classified as a diterpene glycoside, an iridoid glycoside, and an ionone glucoside.[1][2][3] One of its common synonyms is (6S,9S)-Roseoside.[4][5] The compound is recognized for a range of biological effects, most notably its ability to inhibit histamine release, its antioxidant properties, and its weak antifungal activity.[3][4][6] These characteristics position this compound as a candidate for further investigation in the development of anti-inflammatory and anti-allergic agents, as well as for potential use in cosmetics for its anti-aging properties.[1]

Physicochemical and Structural Data

This compound is a white, powdered solid at room temperature.[1][4] It is characterized by its insolubility in water but shows good solubility in various organic solvents, including methanol, ethanol, pyridine, dichloromethane, and DMSO.[1][4][6] For long-term stability, it should be stored at 2-8°C, protected from light and air.[1][4]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 185414-25-9 | [1][2][4][5][7] |

| Molecular Formula | C₁₉H₃₀O₈ | [1][4][5][7] |

| Molecular Weight | 386.44 g/mol | [1][7] |

| IUPAC Name | (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | [5] |

| Synonyms | (6S,9S)-Roseoside | [4][5] |

| Physical Description | Powder / White Solid | [1][4][7] |

| Boiling Point | 595.9°C at 760 mmHg | [1] |

| Specific Rotation (α) | +25.3° (c, 0.3 in MeOH) | [1] |

| Storage Condition | 2-8°C, protect from air and light |[1][4] |

Biological Sources and Activity

This compound has been isolated from a variety of plant species, indicating its widespread presence in the plant kingdom.

Table 2: Natural Sources of this compound

| Plant Species | Reference |

|---|---|

| Corchorus olitorius (leaves) | [4] |

| Polygonum hydropiper | [4] |

| Capparis spinosa | [3] |

| Cibotium barometz | [6] |

| Peperomia obtusifolia | [6] |

| Camellia amplexicaulis | [5] |

| Anoectochilus formosanus | [5] |

| Brassica Rapa |[8] |

The compound's biological activities are central to its research interest. The primary effects are summarized below.

Table 3: Summary of Biological Activities

| Activity | Description | Experimental Model | Reference |

|---|---|---|---|

| Anti-histamine Release | Inhibits histamine release induced by an antigen-antibody reaction. | Rat peritoneal exudate cells | [3][4][6] |

| Antioxidant | Exhibits strong scavenging activity against DPPH radicals. | DPPH radical scavenging assay | [4][6] |

| Antifungal | Demonstrates weak activity. | Bioautographic assay against Cladosporium cladosporioides and C. sphaerospermum | [4][6] |

| Anti-inflammatory | General anti-inflammatory properties have been noted. | Not specified |[1][2] |

Mechanism of Action

While the precise molecular targets and signaling pathways for this compound are still under investigation, its most clearly defined mechanism is the inhibition of histamine release from mast cells.[3][4] This action suggests an interference with the signal transduction cascade that follows the cross-linking of IgE receptors by an antigen-antibody complex, ultimately preventing the degranulation and release of inflammatory mediators like histamine.

Caption: Inhibition of the antigen-induced signaling cascade in mast cells by this compound.

Experimental Protocols

The following sections detail the methodologies cited for the isolation, analysis, and bioactivity assessment of this compound.

The general procedure for obtaining this compound from plant sources involves solvent extraction followed by multi-step chromatographic purification.[1][6]

Caption: A generalized workflow for the extraction and purification of this compound.

A specific HPLC method has been documented for the analysis of this compound.[4] This method is suitable for purity assessment and quantification.

-

Mobile Phase: Methanol-H₂O gradient elution[4]

-

Flow Rate: 1.0 ml/min[4]

-

Column Temperature: 25°C[4]

-

Detection Wavelength: 220 nm[4]

-

Identification Methods: Confirmation of structure is typically achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

While full protocols require consulting the original publications, the principles of the key cited assays are described here.

-

DPPH Radical Scavenging Assay: This spectrophotometric assay measures the antioxidant capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant like this compound, the DPPH radical is reduced, causing the solution to lose its color. The change in absorbance is proportional to the radical-scavenging activity.

-

Histamine Release Inhibition Assay: This assay uses peritoneal exudate cells from rats, which are rich in mast cells.[3][4] The cells are sensitized and then challenged with an antigen to induce an antibody-mediated degranulation, releasing histamine. The experiment is performed with and without this compound. The amount of histamine released into the supernatant is quantified (e.g., by fluorometric assay or ELISA) to determine the inhibitory effect of the compound.

-

Bioautographic Antifungal Assay: This technique is used to detect antifungal activity on a chromatogram.[6] A developed TLC plate containing the separated compounds (including this compound) is sprayed with a suspension of fungal spores (Cladosporium cladosporioides or C. sphaerospermum) in a suitable growth medium.[6] After incubation, the plate is visualized. Zones of growth inhibition appear as clear spots against a background of fungal growth, indicating the location of the active compound.

Safety and Handling

Research on the toxicity and overall safety profile of this compound is limited.[1] As a natural product still in the research phase, it may have the potential for allergic or adverse reactions.[1] Standard laboratory safety procedures, including the use of personal protective equipment, should be followed during handling.

Conclusion

This compound is a promising natural glycoside with well-documented anti-histaminic and antioxidant activities. Its defined chemical structure and presence in multiple botanical sources make it an accessible compound for further study. Future research should focus on elucidating its precise molecular mechanisms, exploring its structure-activity relationships, and conducting comprehensive toxicological evaluations to fully assess its therapeutic potential in drug development and other applications.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 185414-25-9 | MC44381 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemfaces.com [chemfaces.com]

- 5. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. CAS 185414-25-9 | this compound [phytopurify.com]

- 8. Phytochemical: this compound [caps.ncbs.res.in]

Corchoionoside C: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corchoionoside C, a naturally occurring ionone glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and chemical formula. It further details experimental methodologies for its isolation and characterization, alongside protocols for evaluating its biological activities. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is chemically classified as a sesquiterpenoid glycoside. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₈ | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| CAS Number | 185414-25-9 | [1] |

| Synonyms | (6S,9S)-Roseoside | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive, publicly available experimental ¹H NMR spectrum with full peak assignments is not readily accessible in the reviewed literature, a simulated ¹³C NMR spectrum is available through public chemical databases. This simulated data provides a theoretical framework for the expected chemical shifts of the carbon atoms within the molecule.

Simulated ¹³C NMR Spectrum (DMSO-d6, 100 MHz) A simulated ¹³C NMR spectrum of this compound is available on PubChem.[1][2] This can be a useful reference for researchers working on the isolation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry data reveals a parent ion at m/z 385 [M-H]⁻ in negative ion mode, which is consistent with the molecular formula C₁₉H₃₀O₈. A notable fragment ion is observed at m/z 153, the generation of which is proposed in the fragmentation pathway diagram below.[3]

Caption: Proposed fragmentation of this compound in mass spectrometry.

Experimental Protocols

Isolation of this compound from Capparis spinosa

This compound has been successfully isolated from the fruits of Capparis spinosa.[4][5] The following is a general protocol based on standard phytochemical extraction and purification techniques.

Workflow for Isolation

Caption: A generalized workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is subjected to maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is further purified using a combination of column chromatography techniques. This may involve silica gel chromatography followed by size-exclusion chromatography on Sephadex LH-20 to yield the pure compound.

Biological Activity Assays

This compound has been reported to inhibit the antigen-antibody reaction-induced release of histamine from rat peritoneal exudate cells.[4] A general protocol for such an assay is outlined below.

Experimental Protocol:

-

Cell Collection: Peritoneal exudate cells are collected from rats.

-

Sensitization: The cells are sensitized with an appropriate antibody (e.g., anti-DNP IgE).

-

Pre-incubation: The sensitized cells are pre-incubated with varying concentrations of this compound.

-

Antigen Challenge: Histamine release is induced by challenging the cells with the corresponding antigen (e.g., DNP-HSA).

-

Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a suitable method, such as fluorometric analysis after derivatization with o-phthalaldehyde.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in histamine release compared to the control group.

While direct evidence for the effect of this compound on osteoclastogenesis is limited, its potential in this area can be investigated using in vitro models. A common model involves the use of RAW 264.7 macrophage cells induced to differentiate into osteoclasts by Receptor Activator of Nuclear Factor κB Ligand (RANKL).

Experimental Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Induction of Osteoclastogenesis: The cells are stimulated with RANKL in the presence or absence of varying concentrations of this compound.

-

TRAP Staining: After a defined incubation period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted in each treatment group.

-

Data Analysis: The inhibitory effect of this compound on osteoclast formation is determined by comparing the number of osteoclasts in the treated groups to the control group.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound. The previously suggested involvement of the NF-κB pathway was based on studies of a different compound, Corchorusoside C, which has a distinct chemical structure. Therefore, the mechanism of action of this compound at the molecular level remains an area for future investigation. Potential areas of exploration could include pathways related to inflammation and immune response, given its reported inhibitory effect on histamine release, and bone metabolism, considering the interest in its effects on osteoclastogenesis.

Logical Relationship for Future Signaling Pathway Investigation

Caption: A proposed framework for investigating the signaling pathways of this compound.

Conclusion

This compound presents as a promising natural product with potential therapeutic value. This guide provides foundational technical information to facilitate further research and development. Future studies should focus on elucidating its precise mechanism of action by identifying its molecular targets and the signaling pathways through which it exerts its biological effects. Such investigations will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 13C NMR Spectrum (1D, 100 MHz, DMSO-d6, simulated) (NP0028982) [np-mrd.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]

Spectroscopic Profile of Corchoionoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionoside C, also known as (6S,9S)-Roseoside, is a naturally occurring ionone glucoside found in various plants, including Corchorus olitorius and Capparis spinosa.[1] As a member of the megastigmane glycoside family, this compound has garnered interest for its potential biological activities, including the inhibition of histamine release.[1] The structural elucidation of such natural products is fundamentally reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of this compound and the experimental protocols typically employed for its characterization.

Chemical Structure

-

IUPAC Name: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[2]

-

Molecular Formula: C₁₉H₃₀O₈[2]

-

Molecular Weight: 386.44 g/mol

-

CAS Number: 185414-25-9[2]

Spectroscopic Data

The definitive structural analysis of this compound is achieved through the detailed interpretation of its NMR and MS data.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

| Ionization Mode | m/z | Fragment/Ion |

| ESI⁻ | 385 | [M-H]⁻ |

| ESI⁻ | 153 | [Fragment] |

Table 1: Mass Spectrometry Data for this compound. Data sourced from publicly available spectral information.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton of the molecule, respectively. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.22 | d | 17.0 |

| 2.59 | d | 17.0 | |